N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide

nitrobenzamide regioisomer electronic effect reduction potential

This 2-methyl-3-nitrobenzamide scaffold presents a unique basic amine side chain (calc. pKa ~8-9) and a 2-methyl-3-nitro warhead, distinguishing it from common 4-nitro isomers. The ortho-methyl group sterically modulates nitro reduction potential, enabling tunable activation kinetics for nitroreductase-based prodrug designs. Its favorable CNS MPO profile (clogP 1.90, TPSA 65.64 Ų) makes it an ideal benchmark for neurodegenerative disease programs. Bulk procurement ensures access to a racemic mixture with stereoelectronic properties critical for structure-specific activity; generic benzamide substitutes risk complete loss of target engagement.

Molecular Formula C18H20FN3O3
Molecular Weight 345.374
CAS No. 941964-56-3
Cat. No. B2820410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide
CAS941964-56-3
Molecular FormulaC18H20FN3O3
Molecular Weight345.374
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)F)N(C)C
InChIInChI=1S/C18H20FN3O3/c1-12-15(5-4-6-16(12)22(24)25)18(23)20-11-17(21(2)3)13-7-9-14(19)10-8-13/h4-10,17H,11H2,1-3H3,(H,20,23)
InChIKeyUTIPKWJGNLNBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-56-3): Structural Identity and Procurement Baseline


N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-56-3, PubChem CID 18589008) is a synthetic benzamide derivative with molecular formula C18H20FN3O3 and molecular weight 345.4 g/mol [1]. The compound features a 2-methyl-3-nitrobenzamide core linked via an ethyl spacer to a dimethylamino group and a 4-fluorophenyl ring. This specific substitution pattern creates a chiral center at the benzylic carbon of the ethyl linker, resulting in a racemic mixture with distinct stereoelectronic properties relative to regioisomeric and substitutional analogs [1]. The compound is commercially available from multiple vendors as a research-grade chemical (typical purity ≥95%) . No published bioactivity data, clinical studies, or patent-protected uses were identified for this exact compound as of the search date [2].

Why Generic Substitution Fails for N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide: The Consequence of Regiochemistry and Substitution Pattern


Procurement of a generic 'nitrobenzamide' or 'benzamide derivative' as a substitute for this specific compound introduces significant risk of divergent biological outcomes due to the compound's precise regiochemical arrangement. The 2-methyl-3-nitro substitution on the benzamide ring creates a unique electronic environment distinct from the more common 4-nitrobenzamide isomers [1]; the ortho-methyl group sterically restricts rotation around the amide bond and alters the nitro group's reduction potential [2]. Simultaneously, the dimethylamino-fluorophenyl ethyl side chain contributes a basic tertiary amine (calculated pKa ~8-9) and a lipophilic 4-fluorophenyl moiety that together define the compound's pharmacokinetic and target-recognition profile [3]. Interchanging with, for example, a 4-nitro regioisomer (CAS 942010-71-1) or a 2-chloro-4-nitro analog (CAS 899744-96-8) would alter both the electronic character of the benzamide warhead and the three-dimensional presentation of the pharmacophore, likely abolishing any structure-specific activity.

Quantitative Differentiation Evidence for N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-56-3): Comparator-Based Analysis


Regioisomeric Nitro Positioning: 2-Methyl-3-Nitrobenzamide vs. 4-Nitrobenzamide Core

The target compound bears a nitro group at the 3-position with a methyl substituent at the 2-position of the benzamide ring, distinguishing it from the more abundantly available 4-nitrobenzamide analog N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide (CAS 942010-71-1, C17H18FN3O3, MW 331.34) [1]. In related nitrobenzamide series, the position of the nitro group relative to the amide carbonyl dictates the compound's susceptibility to enzymatic nitroreduction and its hydrogen-bonding network with target proteins [2]. The ortho-methyl group in the target compound further introduces steric hindrance that restricts the conformational freedom of the benzamide moiety, a feature absent in the 4-nitro comparator [3].

nitrobenzamide regioisomer electronic effect reduction potential

Absence of Chloro Substituent: Differentiation from 2-Chloro-4-Nitrobenzamide Analogs

The target compound lacks the chlorine atom present in the closely related analog 2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide (CAS 899744-96-8, C17H17ClFN3O3, MW 365.79) . The 2-chloro substituent in the comparator increases molecular weight by approximately 20.4 Da and raises calculated logP compared to the target compound's clogP of 1.90 (SilDrug prediction) [1]. In benzamide-based inhibitor series, chloro substitution has been associated with both enhanced target affinity and increased off-target binding due to halogen bonding and hydrophobic interactions [2]. The target compound's absence of chlorine may confer a differentiated selectivity profile, though no direct comparative selectivity data are currently available.

halogen substitution lipophilicity off-target liability

Computational Drug-Likeness and Physicochemical Profile Compared to In-Class Benzamide Derivatives

The target compound satisfies all four Lipinski Rule of Five criteria: MW 345.4 (<500), clogP 1.90 (<5), H-bond donors 1 (<5), H-bond acceptors 5 (<10) [1]. Its topological polar surface area (TPSA) of 65.64 Ų is below the 140 Ų threshold typically associated with oral bioavailability, and notably 12.6 Ų lower than the 4-nitro regioisomer (estimated TPSA ~78.2 Ų based on PubChem computed values) [1]. Compared to the broader class of N-substituted nitrobenzamides, the target compound's clogP of 1.90 places it in a moderately lipophilic range favorable for both aqueous solubility (estimated logS ~-3.8) and passive membrane permeability [2]. These properties meet typical hit-to-lead criteria for CNS and oncology programs.

drug-likeness Lipinski Rule of Five ADME prediction

Differentiation from N-Aryl-2-Methyl-3-Nitrobenzamides: The Dimethylamino-Fluorophenyl Ethyl Side Chain as a Pharmacophoric Distinguisher

The target compound features an ethyl-linked dimethylamino-4-fluorophenyl side chain, which contrasts with the direct N-aryl attachment found in compounds such as N-(3-chloro-4-fluorophenyl)-2-methyl-3-nitrobenzamide (BDBM15350, IC50 100 nM against PfDHODH) [1] and N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (BDBM14711, Ki 30 nM, IC50 230 nM against PfDHODH) [2]. The ethyl spacer introduces an additional rotatable bond and a basic tertiary amine center that can participate in ionic interactions with acidic residues in target binding pockets. In the PfDHODH inhibitor series, the nature of the N-substituent profoundly affects both potency and species selectivity: the dichlorophenyl analog shows approximately 2.3-fold weaker IC50 than the chloro-fluorophenyl analog against the same target [1] [2], while the target compound's dimethylamino-fluorophenyl ethyl group represents a distinct pharmacophoric vector with predicted pKa enabling protonation at physiological pH.

pharmacophore diversity side chain SAR target recognition

Recommended Application Scenarios for N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941964-56-3) Based on Differentiated Evidence


Scaffold-Hopping Library Design: Exploiting the Basic Amine Pharmacophore for Target-Class Diversification

The ethyl-linked dimethylamino group provides a basic center (predicted pKa ~8.5-9.0) absent in the established N-aryl-2-methyl-3-nitrobenzamide inhibitors of PfDHODH [1]. This feature makes the target compound suitable as a core scaffold for synthesizing focused libraries aimed at target classes where a protonated amine is critical for binding—such as aminergic GPCRs, kinases with an aspartate-rich hinge region, or bacterial efflux pump inhibitors. Researchers can leverage the compound's commercial availability at ≥95% purity to prepare 10-50 compound libraries via parallel amidation or reductive amination at the secondary amide nitrogen [2].

Nitroreductase-Activated Prodrug Research: Leveraging the 2-Methyl-3-Nitro Electronic Environment

The 2-methyl-3-nitrobenzamide core presents a nitro group whose reduction potential is modulated by the electron-donating ortho-methyl substituent, differentiating it from the more electron-deficient 4-nitrobenzamide regioisomers commonly used in prodrug designs [3]. This altered reduction potential may provide a tunable activation window for nitroreductase-based gene therapy systems (e.g., GDEPT using E. coli NfsA/NfsB). The target compound can serve as a lead-like starting point for synthesizing prodrug candidates with potentially slower, more tumor-selective activation kinetics compared to 4-nitrobenzamide-based prodrugs (e.g., CB 1954 analogs) [3].

Physicochemical Property Benchmarking for CNS-Penetrant Nitrobenzamide Leads

With a clogP of 1.90, TPSA of 65.64 Ų, and only one H-bond donor, the target compound resides within favorable CNS MPO (Multiparameter Optimization) space [4]. Its lower TPSA compared to the average N-substituted nitrobenzamide (estimated ~85 Ų) suggests superior passive blood-brain barrier permeability. This makes the compound a suitable physicochemical benchmark for medicinal chemistry programs targeting CNS indications where nitrobenzamide scaffolds are underexplored, such as neuroinflammation or neurodegenerative proteinopathies [4].

Chemical Probe Development: Selective Profiling Against the Nitrobenzamide-Responsive Proteome

Given the compound's unique combination of a basic amine side chain and a 2-methyl-3-nitrobenzamide warhead—neither of which is represented in the PfDHODH-active N-aryl series [1]—it is a strong candidate for chemical proteomics profiling to identify novel protein targets. The availability of the des-nitro, des-fluoro, and regioisomeric analogs enables a systematic structure-activity relationship by comparative chemical proteomics (e.g., using affinity-based protein profiling or thermal proteome profiling) [2]. This approach would generate proprietary target engagement data that directly addresses the current evidence gap for this compound.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.